N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an adamantane ring, a type of carbon cage molecule that is extremely stable and resistant to heat and chemical reactions . Attached to this adamantane ring is a methoxy group and a sulfonamide group, which is further substituted with a 3,4-dimethylbenzene ring .Chemical Reactions Analysis
Adamantane derivatives are generally quite stable and do not undergo many reactions. The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the adamantane ring, which could impart a high degree of lipophilicity. The sulfonamide group could potentially form hydrogen bonds, influencing the compound’s solubility .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their potential in photodynamic therapy for cancer treatment. These compounds exhibit useful photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity and Molecular Interaction Studies
Sulfonamide Molecule Computational Study : A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized, and its structure and interactions were analyzed, providing insights into its potential biological activity and interaction with proteins (Murthy et al., 2018).
Antifungal and Anti-HIV Activities : Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and shown to have in vitro antifungal and anti-HIV activities (Zareef et al., 2007).
Enzyme Inhibition for Disease Treatment
- Alzheimer’s Disease Therapeutic Agents : A series of sulfonamides derived from 4-methoxyphenethylamine exhibited inhibitory effects on acetylcholinesterase, with one compound showing activity comparable to Neostigmine methylsulfate. This suggests potential for development as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-13-4-5-19(6-14(13)2)25(22,23)21-12-20(24-3)17-8-15-7-16(10-17)11-18(20)9-15/h4-6,15-18,21H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUGKTNLNVFNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide |
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